molecular formula C4H4F2N2O B13579747 5-(Difluoromethyl)isoxazol-3-amine

5-(Difluoromethyl)isoxazol-3-amine

Cat. No.: B13579747
M. Wt: 134.08 g/mol
InChI Key: SOQFZRLEGYGRIJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)isoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-acetylenic oximes with suitable reagents under mild conditions. For instance, the reaction of α,β-acetylenic oximes with hydroxylamine hydrochloride in the presence of a base like potassium carbonate can yield the desired isoxazole .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. One such method includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)isoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)isoxazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazol-3-amine
  • 5-Chloromethylisoxazol-3-amine
  • 5-Trifluoromethylisoxazol-3-amine

Uniqueness

5-(Difluoromethyl)isoxazol-3-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds .

Properties

Molecular Formula

C4H4F2N2O

Molecular Weight

134.08 g/mol

IUPAC Name

5-(difluoromethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(7)8-9-2/h1,4H,(H2,7,8)

InChI Key

SOQFZRLEGYGRIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1N)C(F)F

Origin of Product

United States

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